Methyl 2-amino-3,5-dibromobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3823. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

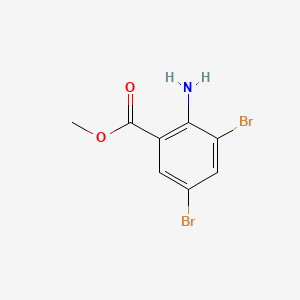

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-amino-3,5-dibromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Br2NO2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGXVMFCGYYHEGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)Br)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060546 | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-00-8 | |

| Record name | Methyl 2-amino-3,5-dibromobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 606-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 3,5-dibromoanthranilate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG8X53QQ5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate

Introduction: The Strategic Importance of a Halogenated Intermediate

Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a highly functionalized aromatic compound of significant interest to the pharmaceutical and synthetic chemistry sectors.[1] Its strategic importance is primarily derived from its role as a key starting material and advanced intermediate in the synthesis of mucolytic agents such as Bromhexine and Ambroxol.[2] The precise arrangement of its functional groups—an amine, a methyl ester, and two bromine atoms on a benzene ring—provides a versatile scaffold for molecular elaboration.

For researchers in drug development and process chemistry, a thorough understanding of this molecule's physicochemical properties is not merely academic; it is a prerequisite for successful synthesis, purification, formulation, and quality control. This guide provides a detailed examination of these properties, grounded in established analytical techniques and predictive methodologies, to empower scientists in leveraging this compound to its full potential.

Core Molecular and Physical Identity

A precise definition of a chemical entity is the foundation of all subsequent scientific work. This compound is a crystalline solid under standard conditions.[2] Key identifiers and physical properties are summarized below.

Diagram 1: Chemical Structure of this compound

A 2D representation of the title compound.

Table 1: Chemical Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | Methyl 3,5-dibromoanthranilate, 2-Amino-3,5-dibromobenzoic Acid Methyl Ester | [3] |

| CAS Number | 606-00-8 | [4] |

| Molecular Formula | C₈H₇Br₂NO₂ | [4] |

| Molecular Weight | 308.95 g/mol | [1][4] |

| Appearance | White to off-white solid crystals | [2] |

| Melting Point | 87 - 91 °C | [2][5] |

| Boiling Point | 317.9 ± 37.0 °C (Predicted) | [2] |

| Density | 1.907 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | -0.30 ± 0.10 (Predicted) | [2] |

Solubility Profile: A Qualitative Assessment

The solubility of an active pharmaceutical ingredient (API) intermediate is critical for reaction kinetics, purification, and ultimately, process efficiency. Due to its predominantly hydrophobic aromatic structure, this compound exhibits limited solubility in water.[6] However, it is generally soluble in common organic solvents.[6] The presence of the polar amino and ester groups allows for solubility in a range of polar aprotic and protic organic solvents.

Field Insight: In a process chemistry setting, solvents like methanol, ethanol, ethyl acetate, dichloromethane, and acetone are common first choices for dissolution. The choice of solvent is causal; for recrystallization, a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated is ideal.

Experimental Protocol: Determining a Practical Solubility Profile

This protocol outlines a standard laboratory method for qualitatively and semi-quantitatively assessing solubility.

-

Preparation: Dispense 10 mg of this compound into separate, labeled 20 mL glass vials.

-

Solvent Selection: Prepare a panel of common laboratory solvents (e.g., Water, Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexanes).

-

Initial Addition: Add the first 0.5 mL of a solvent to its respective vial.

-

Agitation: Agitate the vial vigorously using a vortex mixer for 60 seconds. Visually inspect for undissolved solids.

-

Incremental Addition: If solids remain, continue adding the solvent in 0.5 mL increments, followed by agitation, up to a total volume of 5 mL.

-

Classification:

-

Very Soluble: Dissolves completely in < 1 mL.

-

Soluble: Dissolves completely in 1-2 mL.

-

Sparingly Soluble: Dissolves completely in 2-5 mL.

-

Insoluble: Fails to dissolve completely after adding 5 mL.

-

-

Trustworthiness Check: Perform the test in triplicate for at least one polar and one non-polar solvent to ensure reproducibility. Record the ambient temperature, as solubility is temperature-dependent.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of molecular structure and purity. The combination of IR, NMR, and MS creates a comprehensive analytical package.

Diagram 2: Standard Analytical Workflow for Compound Characterization

Workflow for synthesis, purification, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the key functional groups within the molecule. The spectrum is defined by characteristic vibrational frequencies.

-

N-H Stretching: The primary amine (-NH₂) will typically exhibit two medium-intensity bands in the region of 3300-3500 cm⁻¹.

-

C=O Stretching: The ester carbonyl group shows a strong, sharp absorption band around 1700-1730 cm⁻¹.

-

C-O Stretching: The ester C-O stretch will appear as a strong band in the 1100-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Medium to weak bands will be present in the 1450-1600 cm⁻¹ range, characteristic of the benzene ring.

-

Aromatic C-H Stretching: These appear as bands above 3000 cm⁻¹.

-

C-Br Stretching: The carbon-bromine bonds will produce strong absorptions in the fingerprint region, typically between 500-650 cm⁻¹.

Authoritative Grounding: While specific spectra for this exact compound are proprietary or found in databases like Bio-Rad's, the interpretation of these peaks is based on foundational principles of IR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy - A Predictive Analysis

¹H NMR (Proton NMR):

-

-OCH₃ (Methyl Ester): A sharp singlet, integrating to 3 protons, is expected around δ 3.8-4.0 ppm.

-

-NH₂ (Amine): A broad singlet, integrating to 2 protons, is anticipated. Its chemical shift is highly variable (typically δ 4.5-6.0 ppm) and depends on solvent, concentration, and temperature due to hydrogen bonding.

-

Aromatic Protons (Ar-H): The two protons on the benzene ring are in different chemical environments and will appear as two distinct signals. They are meta to each other and will likely appear as two doublets due to small four-bond (⁴J) coupling.

-

The proton at C4 (between the two Br atoms) is expected to be further downfield.

-

The proton at C6 (adjacent to the ester) will be slightly more upfield. Both signals are expected in the δ 7.0-8.0 ppm range.

-

¹³C NMR (Carbon NMR):

-

-OCH₃ (Methyl Carbon): A signal around δ 50-55 ppm.

-

C=O (Carbonyl Carbon): A signal in the δ 165-170 ppm range.

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons.

-

C-Br Carbons (C3, C5): These carbons are directly attached to electronegative bromine and will appear around δ 110-125 ppm.

-

C-NH₂ Carbon (C2): The carbon attached to the amino group will be shielded, appearing around δ 140-150 ppm.

-

C-COOCH₃ Carbon (C1): This quaternary carbon will be deshielded, appearing around δ 120-130 ppm.

-

C-H Carbons (C4, C6): These carbons will appear in the typical aromatic region of δ 120-140 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition. For this compound, the key feature is the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%).

-

Molecular Ion Peak (M⁺): A compound with two bromine atoms will exhibit a characteristic triplet of peaks:

-

M⁺: Contains two ⁷⁹Br isotopes.

-

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

-

[M+4]⁺: Contains two ⁸¹Br isotopes.

-

-

The relative intensity of these peaks will be approximately 1:2:1. For this compound (C₈H₇Br₂NO₂), the molecular ion peaks would appear at m/z values corresponding to the different isotopic combinations, confirming the presence of two bromine atoms. A related di-acetylated compound shows this exact M, M+2, and M+4 pattern.[7]

Synthesis and Application Context

Understanding the synthesis is key to appreciating potential impurities and reaction byproducts.

Representative Synthesis Protocol

This compound is typically synthesized via the electrophilic bromination of methyl anthranilate (methyl 2-aminobenzoate).[2]

-

Dissolution: Dissolve methyl anthranilate in a suitable solvent, such as glacial acetic acid.

-

Cooling: Cool the reaction mixture in an ice bath (0-5 °C) to control the exothermic reaction.

-

Bromination: Add a solution of bromine (Br₂) in acetic acid dropwise to the cooled mixture with constant stirring. The stoichiometry must be carefully controlled (2 equivalents of Br₂) to achieve dibromination.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into water. The product will precipitate as a solid.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove acetic acid and salts, and then dry. Further purification is achieved by recrystallization from a suitable solvent like methanol or ethanol to yield high-purity crystals.

Diagram 3: Synthetic Pathway from Methyl Anthranilate

A simplified flowchart of the synthesis process.

Safety and Handling

As a halogenated organic compound, proper handling is essential.

-

GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[1]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear safety goggles, a lab coat, and nitrile gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for medicinal chemistry. Its well-defined melting point, characteristic spectroscopic signatures, and predictable reactivity make it a reliable building block. This guide has synthesized critical data and practical protocols to provide researchers with the authoritative grounding needed for its effective and safe utilization in the laboratory and beyond. A comprehensive understanding of these physicochemical properties is the first step toward innovation in drug discovery and development.

References

- 1. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 606-00-8 [chemicalbook.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound, 98+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 6. CAS 606-00-8: this compound [cymitquimica.com]

- 7. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of Methyl 2-amino-3,5-dibromobenzoate

Introduction

Methyl 2-amino-3,5-dibromobenzoate (CAS No. 606-00-8) is a halogenated aromatic compound belonging to the class of benzoate esters.[1] Structurally, it is a derivative of methyl anthranilate with two bromine atoms substituted on the benzene ring. Its molecular structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals.[1][2] For professionals in drug discovery and chemical process development, a thorough understanding of its fundamental physicochemical properties—namely solubility and pKa—is paramount. These parameters govern a compound's behavior in various environments, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation design.

This guide provides an in-depth analysis of the solubility profile and ionization constants (pKa) of this compound. It synthesizes theoretical principles with practical, field-proven experimental methodologies to offer a comprehensive resource for laboratory applications.

Core Physicochemical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | Methyl 3,5-dibromoanthranilate | [4][5] |

| CAS Number | 606-00-8 | [4][5][6] |

| Molecular Formula | C₈H₇Br₂NO₂ | [4][5][6] |

| Molecular Weight | 308.95 g/mol | [3][5][6] |

| Appearance | White to off-white solid; Solid crystals | [2][5] |

| Melting Point | 89-91 °C (lit.) | [2][5][7] |

| Boiling Point | 317.9±37.0 °C (Predicted) | [5][7] |

| Density | 1.907±0.06 g/cm³ (Predicted) | [5][7] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility in both synthetic and biological systems. The structure of this compound imparts a complex solubility behavior.

Theoretical Analysis of Solubility

The molecule's solubility is dictated by the interplay between its hydrophobic and hydrophilic components:

-

Hydrophobic Character : The dibrominated benzene ring is large and nonpolar, which significantly limits its ability to form favorable interactions with polar solvents like water.[1][8] This aromatic core is the primary driver for its solubility in organic solvents.

-

Hydrophilic Character : The amino (-NH₂) and methyl ester (-COOCH₃) groups are polar and capable of hydrogen bonding. However, the large, hydrophobic ring structure dominates, leading to overall poor aqueous solubility.[1]

Based on these structural features, this compound is expected to be generally soluble in common organic solvents and have limited solubility in water.[1]

Factors Influencing Solubility

-

pH : The presence of the basic amino group means that the compound's aqueous solubility is pH-dependent. In acidic conditions (low pH), the amino group will be protonated to form an ammonium salt (-NH₃⁺). This charged species is significantly more polar and will exhibit greater solubility in water than the neutral molecule.

-

Temperature : For most solid solutes, solubility increases with temperature.[8][9] This is because the dissolution process is often endothermic, and applying heat provides the energy needed to overcome the crystal lattice forces of the solid.

-

Solvent Polarity : The principle of "like dissolves like" applies. The compound will be most soluble in solvents with a polarity that is complementary to its own. Due to its mixed characteristics, it is expected to have good solubility in moderately polar organic solvents.

Qualitative Solubility Data

| Solvent Type | Predicted Solubility | Rationale |

| Water | Low / Limited | The large, hydrophobic dibrominated aromatic ring dominates over the polar functional groups.[1] |

| Alcohols (Methanol, Ethanol) | Soluble | Alcohols can engage in hydrogen bonding with the amino and ester groups while also solvating the aromatic ring. |

| Chlorinated Solvents (DCM, Chloroform) | Soluble | These solvents effectively solvate the nonpolar aromatic portion of the molecule. |

| Ethers (Diethyl Ether, THF) | Soluble | Ethers are good solvents for moderately polar organic compounds. |

| Aprotic Polar Solvents (DMSO, DMF) | Very Soluble | These solvents are highly effective at dissolving a wide range of organic compounds. |

pKa Values and Ionization Behavior

The pKa value defines the strength of an acid or a base and is crucial for predicting a molecule's charge state at a given pH. For this compound, the primary ionizable group under typical aqueous conditions is the amino group.

Understanding the Relevant pKa

The relevant pKa for this molecule is that of its conjugate acid, the anilinium ion (Ar-NH₃⁺). This value indicates the pH at which the protonated and neutral forms of the amino group are present in equal concentrations.

Predicted vs. Experimental pKa

-

Predicted pKa : Some chemical databases provide a predicted pKa of -0.30 ± 0.10.[5][7] It is critical to interpret this value with caution. A negative pKa suggests a very strong acid. This value is not chemically reasonable for the dissociation of an anilinium ion. It more likely refers to the protonation of the carbonyl oxygen of the ester group, a process that only occurs in highly acidic, non-aqueous conditions and is generally not relevant for pharmaceutical or biological applications.

-

Influence of Substituents on Amino Group Basicity : The actual pKa of the amino group's conjugate acid will be determined by the electronic effects of the substituents on the aromatic ring.

-

Electron-Withdrawing Groups (EWGs) : Both the bromine atoms and the methyl ester group are electron-withdrawing.[10] These groups pull electron density away from the benzene ring and, consequently, from the nitrogen atom of the amino group.[11][12] This delocalization reduces the availability of the nitrogen's lone pair of electrons to accept a proton.

-

Effect on Basicity and pKa : By making the lone pair less available, EWGs decrease the basicity of the amine.[13] A less basic amine has a more acidic conjugate acid, which corresponds to a lower pKa value . Compared to aniline (pKa ≈ 4.6), the presence of two strong EWGs (Br) and one moderate EWG (-COOCH₃) will significantly lower the pKa of the anilinium ion of this compound, likely placing it in the range of 0-2.

-

Summary of Ionization Constants

| Functional Group | Predicted pKa | Estimated Relevant pKa | Discussion |

| Amino Group (Conjugate Acid) | Not Available | 0 - 2 (Estimated) | The pKa is significantly lowered from aniline's ~4.6 due to the strong electron-withdrawing effects of two bromine atoms and the methyl ester group. Experimental determination is essential for an accurate value. |

| Ester Carbonyl Oxygen (Protonated) | -0.30 ± 0.10 | -0.30 | This predicted value reflects the pKa of the protonated ester. It is relevant only in super-acidic conditions and does not describe the primary ionization event in typical aqueous media (pH 1-14).[5][7] |

Experimental Protocols

Given the lack of definitive public data, experimental determination of solubility and pKa is crucial for any research or development application. The following are standard, validated protocols.

Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for measuring equilibrium solubility.[14][15] It involves saturating a solvent with a solute over a defined period and then quantifying the amount of dissolved solute.

Methodology Steps:

-

Preparation : Add an excess amount of solid this compound to a series of vials containing the chosen solvents (e.g., water, pH-buffered solutions, organic solvents). Ensure enough solid is present to maintain a saturated solution with visible excess solid throughout the experiment.[14]

-

Equilibration : Seal the vials and place them in a shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[16][17]

-

Phase Separation : After equilibration, allow the samples to stand, or centrifuge them, to sediment the undissolved solid.

-

Sampling : Carefully withdraw an aliquot of the clear supernatant.

-

Dilution : Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification : Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation : Calculate the solubility from the measured concentration, accounting for the dilution factor. The experiment should be performed in triplicate for each solvent.[16]

Caption: Workflow for the Shake-Flask Solubility Assay.

Protocol for pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise method for pKa determination, involving the gradual addition of a titrant while monitoring the pH of the solution.[18][19]

Methodology Steps:

-

System Calibration : Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation : Accurately weigh and dissolve a known amount of this compound in a suitable solvent (often a co-solvent system like methanol/water is needed for sparingly soluble compounds). Purge the solution with nitrogen to remove dissolved CO₂.[18][20]

-

Initial pH Adjustment : For determining the pKa of the amino group (a base), the solution should first be made acidic by adding a known amount of standardized strong acid (e.g., 0.1 M HCl) to fully protonate the amine.

-

Titration : Place the solution in a temperature-controlled vessel with constant stirring. Titrate the solution by adding small, precise increments of a standardized strong base (e.g., 0.1 M NaOH).[20][21]

-

Data Recording : Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the protonated amine has been neutralized). This point corresponds to the flattest region of the buffer zone on the titration curve or the peak on the first derivative plot.[20]

Caption: Workflow for Potentiometric Titration pKa Assay.

Alternative Protocol for pKa Determination (UV-Vis Spectrophotometry)

This method is useful for compounds with a chromophore near the ionization center, as the UV-Vis spectrum will change with pH.[22][23]

Methodology Steps:

-

Stock Solution : Prepare a concentrated stock solution of the compound in a solvent like DMSO or methanol.[22]

-

Buffer Preparation : Prepare a series of buffer solutions covering a wide pH range (e.g., pH 1 to 12).

-

Sample Preparation : In a 96-well UV-transparent plate, add buffer solutions to the wells. Then, add a small, fixed amount of the stock solution to each well.[22]

-

Spectral Measurement : Measure the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well using a plate reader.[22]

-

Data Analysis : Identify one or more wavelengths where the absorbance changes significantly with pH. Plot the absorbance at a chosen wavelength versus the pH of the buffer.

-

pKa Calculation : Fit the resulting sigmoidal curve to the appropriate equation (e.g., the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa.[23][24]

Caption: Workflow for UV-Vis Spectrophotometry pKa Assay.

Conclusion

This compound is a compound of significant interest in synthetic chemistry. Its physicochemical profile is characterized by low intrinsic aqueous solubility and a weakly basic amino group. The solubility is expected to be highly pH-dependent, increasing significantly in acidic conditions due to the protonation of the amino group. The pKa of this amino group is substantially lower than that of simple anilines due to the potent electron-withdrawing effects of the two bromine substituents and the methyl ester group. While predictive data provides a useful starting point, this guide underscores the necessity of precise experimental determination of both solubility and pKa using validated methods like the shake-flask assay and potentiometric titration. Accurate characterization of these properties is a non-negotiable prerequisite for the successful application of this compound in drug design, formulation, and process chemistry.

References

- 1. CAS 606-00-8: this compound [cymitquimica.com]

- 2. This compound | 606-00-8 [chemicalbook.com]

- 3. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound CAS#: 606-00-8 [m.chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. byjus.com [byjus.com]

- 10. quora.com [quora.com]

- 11. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 12. 20.4 Substituent Effects on Acidity – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Amine - Wikipedia [en.wikipedia.org]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. researchgate.net [researchgate.net]

- 16. who.int [who.int]

- 17. enamine.net [enamine.net]

- 18. creative-bioarray.com [creative-bioarray.com]

- 19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 20. dergipark.org.tr [dergipark.org.tr]

- 21. applications.emro.who.int [applications.emro.who.int]

- 22. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 23. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 24. The pKa of an Indicator UV Absorption Spectrophotometry — Bloomsburg Instrumentation 2024 documentation [facstaff.bloomu.edu]

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of Methyl 2-amino-3,5-dibromobenzoate

Abstract

Methyl 2-amino-3,5-dibromobenzoate is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2] Unambiguous structural confirmation is paramount for its use in subsequent synthetic steps, and Nuclear Magnetic Resonance (NMR) spectroscopy serves as the definitive analytical tool for this purpose. This technical guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of this compound. We will deconstruct the spectral data by examining the underlying principles of chemical shifts, spin-spin coupling, and substituent effects, offering researchers and drug development professionals a robust framework for interpreting the spectra of this and structurally related molecules.

Molecular Structure and Electronic Environment

The structural features of this compound dictate its NMR signature. The benzene ring is substituted with three distinct functional groups: an electron-donating amino (-NH₂) group and two electron-withdrawing groups—the bromine atoms (-Br) and the methyl ester (-COOCH₃).

The amino group, through resonance, increases electron density primarily at the positions ortho and para to it.[3][4] Conversely, the bromine atoms and the methyl ester group withdraw electron density from the ring through inductive and resonance effects, leading to a deshielding of nearby nuclei.[5][6] The final chemical shift of each nucleus is a net result of these competing electronic effects.

Figure 1: Molecular Structure of this compound The diagram shows the IUPAC numbering for the carbon atoms and the labeling for the distinct protons discussed in this guide.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their connectivity to neighboring protons. For this compound, we expect four distinct signals.

Aromatic Protons (H-4 and H-6)

-

Signal Assignment: The two protons on the aromatic ring, H-4 and H-6, are not chemically equivalent.

-

H-6: This proton is positioned ortho to the electron-withdrawing methyl ester group and para to the electron-donating amino group. The strong deshielding effect from the adjacent ester group is expected to shift this proton significantly downfield.

-

H-4: This proton is ortho to one bromine atom and meta to the amino and ester groups. It is also expected to be in the downfield aromatic region but generally upfield relative to H-6.

-

-

Multiplicity and Coupling: H-4 and H-6 are situated meta to each other. This results in a four-bond coupling (⁴J), which is typically small in benzene rings, on the order of 2-3 Hz.[7] Consequently, both H-4 and H-6 signals should appear as doublets.

Amino Protons (-NH₂)

-

Signal Assignment: The two protons of the primary amine group (-NH₂) typically appear as a single, often broad, resonance.

-

Chemical Shift Variability: The chemical shift of amine protons is highly dependent on factors such as solvent, concentration, and temperature due to variable rates of chemical exchange and hydrogen bonding.[8] In a non-protic solvent like CDCl₃, the signal is often observed in the 4-6 ppm range. In DMSO-d₆, which is a hydrogen bond acceptor, the signal is usually sharper and more downfield.[8]

Methyl Protons (-OCH₃)

-

Signal Assignment: The three protons of the methyl ester group (-OCH₃) are equivalent and do not have any neighboring protons to couple with.

-

Multiplicity: This results in a sharp singlet in the spectrum, integrating to three protons. Its position is typically around 3.8-3.9 ppm due to the deshielding effect of the adjacent oxygen atom.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment. For this molecule, eight distinct carbon signals are expected.

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded carbon due to the double bond to one oxygen and a single bond to another. It will appear as the most downfield signal, typically in the range of 165-170 ppm.[9]

-

Aromatic Carbons (C1-C6):

-

C3 and C5 (Bromo-substituted): Carbons directly bonded to the highly electronegative bromine atoms are significantly deshielded. However, this is countered by the "heavy atom effect," which can induce shielding. The net effect usually places these signals in the 110-125 ppm range.

-

C2 (Amino-substituted): The carbon attached to the nitrogen of the amino group is strongly shielded by nitrogen's resonance effect, which typically outweighs its inductive withdrawing effect.[4] This C-N signal is expected to be found relatively upfield in the aromatic region.

-

C1 (Ester-substituted): This quaternary carbon is adjacent to the carbonyl group and will be found downfield, but typically upfield of the carbons directly bonded to oxygen or nitrogen.

-

C6 and C4 (Protonated Carbons): The chemical shifts of these carbons are influenced by the combined substituent effects. C6 is ortho to the ester and para to the amino group, while C4 is ortho to a bromine. Their precise assignment can be confirmed with 2D NMR techniques like HSQC.

-

-

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is the most shielded (upfield) carbon in the molecule, typically appearing around 52-53 ppm.[10]

Data Summary

The following tables summarize the predicted and typically observed NMR spectral data for this compound.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|---|

| 1 | ~ 8.0 | Doublet (d) | ~ 2.4 | 1H | H-6 |

| 2 | ~ 7.8 | Doublet (d) | ~ 2.4 | 1H | H-4 |

| 3 | ~ 5.8 | Broad Singlet (br s) | - | 2H | -NH₂ |

| 4 | ~ 3.9 | Singlet (s) | - | 3H | -OCH₃ |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 167 | C=O |

| ~ 148 | C-2 |

| ~ 138 | C-6 |

| ~ 135 | C-4 |

| ~ 120 | C-1 |

| ~ 112 | C-5 |

| ~ 110 | C-3 |

| ~ 53 | -OCH₃ |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, the following protocol should be adhered to. This represents a self-validating system where careful execution minimizes artifacts and ensures data integrity.

Workflow for NMR Analysis

Figure 2: Standard Workflow for NMR Data Acquisition and Analysis. This diagram outlines the critical steps from sample preparation to final spectral interpretation.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is a suitable choice as it is aprotic and dissolves the compound well.

-

Ensure complete dissolution by gentle vortexing.

-

-

Sample Transfer:

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

-

Instrument Setup (e.g., on a 400 MHz Spectrometer):

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual sample changer.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H Spectrum Acquisition:

-

Load a standard set of acquisition parameters.

-

Use a 30-degree pulse angle.

-

Set the spectral width to approximately 16 ppm (centered around 6 ppm).

-

Use an acquisition time of at least 3 seconds and a relaxation delay of 2 seconds.

-

Acquire 8 to 16 scans for a good signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Load a standard proton-decoupled pulse program.

-

Set the spectral width to approximately 240 ppm (centered around 100 ppm).

-

Use an acquisition time of ~1 second and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing and Analysis:

-

Apply an exponential window function (line broadening of ~0.3 Hz for ¹H, ~1 Hz for ¹³C) and perform a Fourier Transform.

-

Carefully phase correct the spectrum manually.

-

Apply a baseline correction algorithm.

-

Calibrate the ¹H and ¹³C spectra by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H signals and analyze the chemical shifts, multiplicities, and coupling constants for both spectra to assign the structure.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for its complete and unambiguous structural characterization. The ¹H spectrum is distinguished by two meta-coupled doublets in the aromatic region, a broad amine singlet, and a sharp methyl singlet. The ¹³C spectrum confirms the presence of eight unique carbon environments, including the characteristic downfield ester carbonyl. A thorough understanding of substituent effects is crucial for the correct assignment of all signals. The methodologies and analyses presented in this guide provide a comprehensive framework for researchers to confidently identify this molecule and apply these principles to other complex substituted aromatic systems.

References

- 1. This compound | 606-00-8 [chemicalbook.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. m.youtube.com [m.youtube.com]

- 6. aklectures.com [aklectures.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. rsc.org [rsc.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 2-amino-3,5-dibromobenzoate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the methodologies and considerations involved in the single-crystal X-ray diffraction analysis of Methyl 2-amino-3,5-dibromobenzoate. As a molecule of interest in synthetic chemistry and potentially in drug development, a thorough understanding of its three-dimensional structure is paramount for elucidating its chemical behavior and guiding further molecular design. This document will detail the synthesis, crystal growth, data collection, and structural interpretation, offering field-proven insights into the experimental choices and the significance of the resulting structural data.

Introduction: The Significance of Structural Elucidation

This compound is a halogenated aromatic compound with functional groups that can participate in a variety of intermolecular interactions. The precise arrangement of atoms in the crystalline state, dictated by these interactions, governs its physicochemical properties, such as solubility, melting point, and stability. For drug development professionals, understanding the crystal packing and intermolecular forces is crucial for predicting polymorphism, which can have significant implications for a drug's bioavailability and efficacy. This guide will walk through the process of obtaining and interpreting the crystal structure of this molecule, providing a foundational understanding for its application in further research.

Synthesis and Crystallization: The Foundation of Quality Data

A high-quality crystal is the prerequisite for a successful single-crystal X-ray diffraction experiment. The synthesis of this compound is the first critical step.

Synthetic Pathway

The synthesis of this compound can be achieved through the bromination of methyl anthranilate. A common method involves the use of a brominating agent in a suitable solvent. One patented method describes a process that is simple, provides a high yield, and is suitable for industrial production[1].

Experimental Protocol: Synthesis of this compound [1]

-

Reaction Setup: In a suitable reactor, add methyl 2-aminobenzoate and N-methyl-N-n-butylimidazole tribromide.

-

Heating and Dissolution: Heat the mixture while stirring until all materials are dissolved.

-

Addition of Intermediate: Add an intermediate compound (as described in the patent) and maintain the temperature at 60 ± 2 °C with continuous stirring for 2.5-3.5 hours.

-

Extraction: After the reaction is complete, perform an extraction to isolate the product.

-

Drying and Concentration: Dry the extracted product and concentrate it to obtain this compound.

Crystal Growth

Obtaining single crystals suitable for X-ray diffraction often requires experimentation with different crystallization techniques. The goal is to allow the molecules to self-assemble into a well-ordered lattice slowly.

Experimental Protocol: Single Crystal Growth

-

Solvent Selection: Screen a variety of solvents with differing polarities to determine the optimal solubility of the compound. The ideal solvent will dissolve the compound when heated but show limited solubility at room temperature.

-

Slow Evaporation: Prepare a saturated solution of the compound in a suitable solvent (e.g., methanol, ethanol, or acetone) in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool to room temperature slowly. This can be achieved by placing the heated solution in a Dewar flask filled with warm water.

-

Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The following workflow outlines the key steps in this process.

Data Collection

A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as a Bruker APEXII CCD, are commonly used for this purpose[2].

Experimental Protocol: X-ray Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a glass fiber or a loop with a cryo-protectant.

-

Data Collection Temperature: The crystal is cooled to a low temperature (e.g., 100 K or 173 K) to minimize thermal vibrations of the atoms, resulting in a more precise structure[3].

-

Diffraction Experiment: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffracted X-ray spots are recorded by a detector.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure. This process involves determining the unit cell parameters, space group, and the positions of all atoms in the unit cell. Software packages like SHELXS and SHELXL are widely used for structure solution and refinement[2][3].

Data Processing Workflow

Caption: A typical workflow for solving and refining a crystal structure from X-ray diffraction data.

Structural Analysis: Interpreting the Crystal Structure

While the specific crystal structure of this compound is not publicly available, we can predict its key structural features based on the analysis of closely related compounds and the known principles of intermolecular interactions involving halogen atoms.

Molecular Geometry

The molecule is expected to be largely planar, with the amino and methyl ester groups lying in or close to the plane of the benzene ring. The bond lengths and angles will be consistent with standard values for similar organic compounds.

Intermolecular Interactions: The Role of Halogenation

The presence of two bromine atoms on the aromatic ring is expected to have a significant influence on the crystal packing. Halogenation of aromatic molecules is a known strategy to modulate intermolecular interactions, which can impact optoelectronic and mechanical properties[4][5][6].

-

Hydrogen Bonding: The amino group (-NH₂) is a hydrogen bond donor, and the carbonyl oxygen of the methyl ester group is a hydrogen bond acceptor. It is highly probable that intermolecular N-H···O hydrogen bonds will be a key feature in the crystal packing, potentially forming chains or dimeric motifs[2][7].

-

Halogen Bonding: The bromine atoms can act as halogen bond donors, interacting with Lewis basic sites on adjacent molecules. These interactions, along with other weak interactions like C-H···Br contacts, are expected to contribute to the overall stability of the crystal lattice[8][9].

-

π-π Stacking: The aromatic rings may engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules are arranged in a parallel or offset fashion. These interactions are primarily driven by dispersion and exchange forces[4][5]. The presence of electron-withdrawing bromine atoms can influence the nature and strength of these interactions.

Intermolecular Interaction Diagram

Caption: A diagram illustrating the potential intermolecular interactions in the crystal structure of this compound.

Crystallographic Data Summary

The following table presents a hypothetical but representative set of crystallographic data for this compound, based on the known structure of the related compound, Methyl 2-amino-5-bromobenzoate[2]. This serves as an example of the data that would be obtained from a successful crystal structure determination.

| Parameter | Hypothetical Value for this compound |

| Chemical Formula | C₈H₇Br₂NO₂ |

| Formula Weight | 308.95 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~4.0 |

| b (Å) | ~9.2 |

| c (Å) | ~12.5 |

| β (°) | ~95 |

| Volume (ų) | ~450 |

| Z | 4 |

| Density (calculated) (g/cm³) | ~2.28 |

| Absorption Coefficient (mm⁻¹) | ~9.0 |

| F(000) | 584 |

| R-factor | ~0.04 |

Conclusion and Future Directions

This guide has provided a comprehensive framework for the crystal structure analysis of this compound, from synthesis to structural interpretation. While a definitive crystal structure is yet to be reported in the public domain, the methodologies and predictive analyses presented here offer a robust roadmap for researchers in this field. The elucidation of this crystal structure will provide invaluable insights into the solid-state behavior of this molecule, paving the way for its potential applications in materials science and drug development. The interplay of hydrogen bonding, halogen bonding, and π-π stacking, as influenced by the dibromo-substitution pattern, will be of particular interest for understanding and designing novel molecular architectures.

References

- 1. CN103172529A - Synthesis method of methyl 3,5-dibromo-2-aminobenzoate - Google Patents [patents.google.com]

- 2. Methyl 2-amino-5-bromobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methyl 3,5-dibromo-2-diacetylaminobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Quantifying the Impact of Halogenation on Intermolecular Interactions and Binding Modes of Aromatic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crystal and molecular structure of 2-methyl-1,4-phenylene bis(3,5-dibromobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-amino-3,5-dibromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 2-amino-3,5-dibromobenzoate, a key building block in the synthesis of novel pharmaceuticals and complex organic molecules, presents a specific set of handling challenges. Its dibrominated aromatic amine structure necessitates a rigorous and informed approach to laboratory safety. This guide provides an in-depth analysis of the compound's hazard profile and outlines comprehensive protocols to ensure the safety of laboratory personnel and the integrity of research outcomes.

The Compound Profile: Understanding the Inherent Risks

This compound (CAS No. 606-00-8) is a solid organic compound with a molecular weight of approximately 308.95 g/mol .[1][2] While its utility in organic synthesis is significant, the presence of both bromine atoms and an amino group on the benzene ring contributes to its hazardous properties. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity, and are often readily absorbed through the skin.[3][4] The bromine substituents can further influence the compound's reactivity and toxicological profile.

GHS Hazard Classification: A Consensus View

Based on available safety data sheets, this compound is consistently classified as a hazardous substance under the Globally Harmonized System (GHS).[1][5] The primary hazards are summarized in the table below.

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Data synthesized from multiple supplier safety data sheets.[1][5][6]

It is crucial to note that some sources may include additional hazards, such as being harmful if swallowed (Acute toxicity, oral) or having long-term aquatic toxicity. Given the general toxicological concerns for brominated aromatic compounds, a cautious approach that accounts for these potential hazards is warranted.[7]

The Causality of Caution: Engineering a Safe Laboratory Environment

A proactive approach to safety involves not just following rules, but understanding the reasons behind them. The recommended handling procedures for this compound are based on its physical and chemical properties and toxicological profile.

Engineering Controls: The First Line of Defense

The primary objective is to minimize exposure. This is most effectively achieved through robust engineering controls.

-

Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any dust or aerosolized particles, which can cause respiratory irritation.[5][8]

-

Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[8]

-

Designated Work Area: Establish a designated area for working with this compound to prevent cross-contamination of other laboratory surfaces.

Personal Protective Equipment (PPE): A Non-Negotiable Barrier

PPE is the last line of defense, but it is a critical one. The selection of appropriate PPE is paramount.

-

Hand Protection: Wear nitrile or other chemically resistant gloves at all times. Given that aromatic amines can be absorbed through the skin, double-gloving is a recommended practice for extended handling periods.[5] Contaminated gloves must be disposed of immediately.

-

Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles that can cause serious eye irritation.[8]

-

Skin and Body Protection: A lab coat should be worn and kept buttoned. For larger quantities or when there is a significant risk of splashing, consider using a chemically resistant apron and sleeves.[5]

-

Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[6][9]

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures: From Benchtop to Disposal

Adherence to well-defined protocols is essential for minimizing risk during the entire lifecycle of the chemical in the laboratory.

Handling and Storage Protocol

Objective: To prevent accidental exposure and maintain the stability of the compound.

Methodology:

-

Preparation: Before handling, ensure all necessary engineering controls are functioning and the required PPE is available.

-

Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood. Use a spatula for solid transfers and avoid creating dust.

-

Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

-

Storage: Store this compound in a tightly sealed, properly labeled container.[5] Keep it in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be secure and accessible only to authorized personnel.

Spill Response Protocol

Objective: To safely contain and clean up a spill while minimizing exposure to personnel and the environment.

Methodology:

-

Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.

-

Alert: Notify your supervisor and any other personnel in the vicinity.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill. Do not use combustible materials like paper towels.

-

Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[10][11]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste.[8]

Caption: Emergency Spill Response Flowchart.

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5][8] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8] |

Always have the Safety Data Sheet (SDS) available when seeking medical attention.[10]

Waste Disposal: A Responsible Conclusion

All waste containing this compound, including excess reagent, reaction byproducts, and contaminated materials, must be treated as hazardous waste.

-

Collection: Collect waste in a designated, sealed, and properly labeled container.

-

Disposal: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[8] Do not discharge to sewer systems or release into the environment.[5][12]

By integrating a deep understanding of the chemical's properties with rigorous adherence to these safety protocols, researchers can confidently and safely utilize this compound in their pursuit of scientific advancement.

References

- 1. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aksci.com [aksci.com]

- 6. 2-氨基-5-溴苯甲酸甲酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 7. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

- 10. combi-blocks.com [combi-blocks.com]

- 11. aksci.com [aksci.com]

- 12. chemicalbook.com [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Methyl 2-amino-3,5-dibromobenzoate

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-3,5-dibromobenzoate, a halogenated aromatic compound, is a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical agents. Its molecular structure, featuring an amino group and bromine atoms on a benzoate ester framework, lends it a versatile reactivity profile. However, this same reactivity necessitates a thorough understanding of its hazard profile to ensure safe handling and mitigate risks in a laboratory and manufacturing setting. This guide provides a comprehensive overview of the material safety data for this compound, moving beyond a simple recitation of facts to offer insights into the causality behind safety protocols and to establish a framework for self-validating experimental design.

Chemical and Physical Identity

A foundational aspect of safe laboratory practice is a clear understanding of the physical and chemical properties of the substances being handled. These properties dictate storage conditions, appropriate handling procedures, and potential incompatibilities.

| Property | Value | Source(s) |

| CAS Number | 606-00-8 | [1][2][3] |

| Molecular Formula | C₈H₇Br₂NO₂ | [1][2][3] |

| Molecular Weight | 308.95 g/mol | [1][3] |

| Appearance | Solid crystals, Straw-colored solid | [4][5] |

| Melting Point | 89-91 °C (for 98% industrial product) | [4] |

| Solubility | Generally soluble in organic solvents, limited solubility in water |

Synonyms: This compound is also known by several other names, including Methyl 3,5-dibromoanthranilate and 2-Amino-3,5-dibromobenzoic acid methyl ester.[1][2]

GHS Hazard Identification and the Rationale for Precaution

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. This compound is classified with specific warnings that are crucial for researchers to comprehend.

According to aggregated GHS information, this compound is classified as follows:

The signal word associated with these classifications is "Warning" .[1][5]

Hazard Communication Workflow

The following diagram illustrates the logical flow from GHS classification to the necessary precautionary measures in a laboratory setting.

Caption: GHS hazard communication and corresponding safety measures.

Safe Handling and Storage Protocols

A self-validating safety system in the laboratory relies on established protocols that are consistently followed. The following step-by-step methodologies are designed to minimize exposure and ensure a safe working environment.

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[5]

-

Respiratory Protection: If exposure limits are exceeded or if irritation or other symptoms are experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]

Handling Procedures

-

Work Area: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Avoidance of Contact: Do not get in eyes, on skin, or on clothing.[5][6] Avoid ingestion and inhalation.[5][6]

-

Dust Formation: Take measures to avoid dust formation.[5][6]

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]

-

Incompatibilities: Keep away from strong oxidizing agents.[5]

-

Moisture: This chemical is noted to be moisture-sensitive.[6]

Emergency Procedures: A Proactive Approach

Preparedness is key to mitigating the impact of any laboratory incident. The following protocols outline the immediate steps to be taken in case of accidental exposure or release.

First-Aid Measures

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If you feel unwell, call a POISON CENTER or doctor/physician.[5]

-

Skin Contact: If on skin, wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[5]

-

Eye Contact: If in eyes, rinse cautiously with water for several minutes.[5] Remove contact lenses, if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical advice/attention.[5]

-

Ingestion: If swallowed, call a POISON CENTER or doctor/physician if you feel unwell.[5] Rinse mouth.[5]

Spill and Leak Response

-

Ensure Personal Safety: Wear appropriate personal protective equipment.

-

Ventilation: Ensure adequate ventilation.

-

Containment: Sweep up and shovel the spilled material.

-

Disposal: Dispose of the material in a suitable, labeled container in accordance with local regulations.[5]

Disposal Considerations

All chemical waste must be handled in a manner that minimizes environmental impact and complies with all applicable regulations.

-

Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5] Do not let the product enter drains.

Conclusion

This compound is a valuable building block in chemical synthesis, but its potential hazards require a diligent and informed approach to safety. By understanding the underlying reasons for its GHS classifications and by adhering to rigorous handling, storage, and emergency protocols, researchers and drug development professionals can confidently and safely utilize this compound in their work. A culture of safety, grounded in technical understanding and proactive risk mitigation, is essential for the advancement of science.

References

- 1. Benzoic acid, 2-amino-3,5-dibromo-, methyl ester | C8H7Br2NO2 | CID 69069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. calpaclab.com [calpaclab.com]

- 4. This compound | 606-00-8 [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

The Reactivity of Methyl 2-amino-3,5-dibromobenzoate: A Synthetic Intermediate's Profile

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract

Methyl 2-amino-3,5-dibromobenzoate is a polysubstituted aromatic compound of significant interest in medicinal chemistry and organic synthesis, notably as a key precursor in the manufacturing of mucolytic agents such as Bromhexine and Ambroxol.[1][2] Its chemical architecture, featuring an electron-donating amino group, an electron-withdrawing methyl ester, and two bulky halogen atoms on a benzene scaffold, imparts a complex and versatile reactivity profile. This guide provides a detailed exploration of the molecule's reactivity towards both electrophiles and nucleophiles. We will dissect the electronic and steric factors governing its reaction pathways, offering field-proven insights into experimental design and causality. This document serves as a technical resource, complete with detailed protocols, mechanistic diagrams, and a comprehensive summary of its synthetic transformations, grounded in authoritative references to ensure scientific integrity.

Molecular Profile and Electronic Characteristics

Structure and Functional Groups

This compound, with a molecular formula of C₈H₇Br₂NO₂, possesses several key functional groups that dictate its chemical behavior:

-

Aromatic Ring: The benzene core is the primary site for electrophilic substitution.

-

Amino Group (-NH₂): A primary amine at the C2 position. It is a strong activating group and a potent nucleophile.

-

Methyl Ester Group (-COOCH₃): Located at the C1 position, this is a deactivating group and a site for nucleophilic acyl substitution.

-

Bromo Substituents (-Br): Two bromine atoms at the C3 and C5 positions. They are deactivating groups and potential leaving groups under specific conditions.

Electronic Effects and Reactivity Prediction

The reactivity of the benzene ring is a delicate balance between the powerful electron-donating effect of the amino group and the cumulative electron-withdrawing effects of the methyl ester and two bromine atoms.

-

Amino Group (-NH₂): Through resonance (+R effect), the amino group donates electron density to the aromatic ring, primarily at the ortho and para positions (C3, C5, and the carbon at C1). This effect strongly activates the ring towards electrophilic attack.

-

Methyl Ester (-COOCH₃): This group is deactivating due to its inductive (-I) and resonance (-R) effects, withdrawing electron density from the ring and making electrophilic attack more difficult. It directs incoming electrophiles to the meta position (C3 and C5).

-

Bromine Atoms (-Br): Halogens are a classic case of competing effects. They are deactivating via induction (-I effect) but are ortho-, para-directing due to a weaker resonance (+R effect).

The dominant influence on the ring's activation is the amino group. However, the positions it most strongly activates (C3 and C5) are already substituted with bromine. This leaves the C4 and C6 positions as the most probable sites for electrophilic aromatic substitution, influenced by the directing effects of all substituents.

Caption: Electronic influences on this compound.

Reactions with Electrophiles: Modifying the Aromatic Core

Electrophilic aromatic substitution (EAS) on this molecule is challenging due to the sterically hindered and electronically complex nature of the ring. Successful reactions often require careful control of conditions and, critically, protection of the highly reactive amino group.

Protecting Group Strategies for the Amino Functionality

The primary amino group is susceptible to oxidation and can form complexes with Lewis acid catalysts, thereby inhibiting reactions like Friedel-Crafts. To circumvent these issues, the amino group is typically protected, most commonly via acylation to form an amide. This strategy temporarily reduces the activating effect of the nitrogen and prevents unwanted side reactions. A notable example from the literature is the formation of a diacetylamino derivative when treating the related 2-amino-3,5-dibromobenzoic acid with hot acetic anhydride.[3]

Caption: Workflow for EAS reactions requiring amino group protection.

Experimental Protocol: N-Acetylation (Protection)

This protocol is adapted from procedures for acylating anilines.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent like glacial acetic acid or dichloromethane.

-

Reagent Addition: Slowly add acetic anhydride (1.1 eq) to the solution. A catalytic amount of a strong acid (e.g., H₂SO₄) can be added to accelerate the reaction, or a mild base like pyridine can be used to scavenge the acetic acid byproduct.

-

Reaction: Stir the mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into cold water to precipitate the acetylated product.

-

Isolation: Filter the solid, wash thoroughly with water to remove any residual acid, and dry under vacuum. The resulting N-acetylated compound is now ready for subsequent electrophilic substitution.

Electrophilic Aromatic Substitution Reactions

While the amino group activates the ring, the presence of three deactivating groups makes EAS reactions less favorable than on aniline itself.[4]

| Reaction | Reagents | Expected Outcome | Citation |

| Nitration | Conc. HNO₃ / Conc. H₂SO₄ | Substitution at C4/C6. Risk of oxidation without N-protection. | [4] |

| Sulphonation | Fuming H₂SO₄ (oleum) | Substitution at C4/C6 to form a sulfonic acid derivative. | [4] |

| Friedel-Crafts | R-Cl / AlCl₃ (Alkylation) or RCOCl / AlCl₃ (Acylation) | Reaction is generally unsuccessful due to catalyst poisoning by the amino group and strong ring deactivation. N-protection is mandatory, but the reaction remains challenging. |

Reactions with Nucleophiles: Functional Group Transformations

The molecule presents multiple sites for nucleophilic attack, leading to a variety of useful synthetic transformations.

The Amino Group as a Gateway: Diazotization and the Sandmeyer Reaction

One of the most powerful transformations for aromatic amines is their conversion to diazonium salts.[5] This intermediate is highly valuable because the diazonio group (-N₂⁺) is an excellent leaving group (releasing N₂ gas) and can be substituted by a wide array of nucleophiles in what is known as the Sandmeyer Reaction .[6][7][8][9]

Caption: General workflow for Diazotization and Sandmeyer reactions.

-

Diazotization: Suspend this compound (1.0 eq) in an aqueous solution of a strong acid (e.g., 2.5 eq of HBr or HCl). Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂, 1.05 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 20-30 minutes to ensure complete formation of the diazonium salt.

-

Nucleophilic Displacement: In a separate flask, prepare the copper(I) salt solution (e.g., CuBr in HBr). Slowly add the cold diazonium salt solution to the copper(I) solution.

-

Reaction: Allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of N₂ gas ceases.

-

Isolation: Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be purified by chromatography or recrystallization.

The Ester Moiety: A Handle for Derivatization

The methyl ester group is a versatile handle for further modification.

The ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-amino-3,5-dibromobenzoic acid, which is a key intermediate itself.[3]

-

Protocol:

-

Dissolve the ester (1.0 eq) in methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq).

-

Reflux the mixture for 1-3 hours until TLC analysis indicates the disappearance of the starting material.[10]

-

Cool the solution and remove the alcohol under reduced pressure.

-